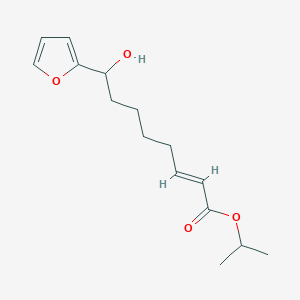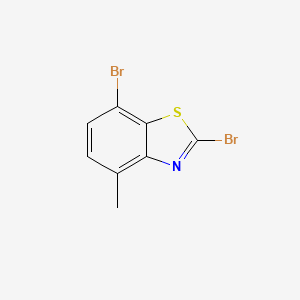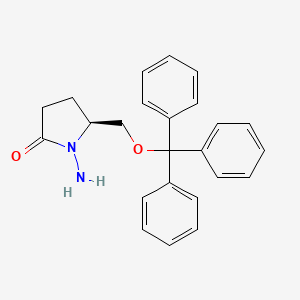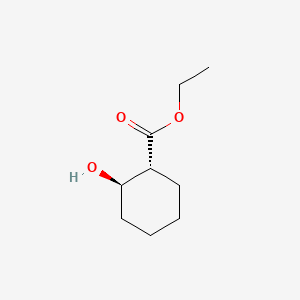
propan-2-yl (E)-8-(furan-2-yl)-8-hydroxyoct-2-enoate
Übersicht
Beschreibung
Propan-2-yl (E)-8-(furan-2-yl)-8-hydroxyoct-2-enoate is an organic compound that features a furan ring, a hydroxyl group, and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl (E)-8-(furan-2-yl)-8-hydroxyoct-2-enoate typically involves the esterification of 8-(furan-2-yl)-8-hydroxyoct-2-enoic acid with propan-2-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated systems can further streamline the production process, ensuring consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Propan-2-yl (E)-8-(furan-2-yl)-8-hydroxyoct-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester functional group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, where electrophiles such as bromine or chlorine can substitute hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent, and other chromium-based oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine, chlorine), Lewis acids (e.g., aluminum chloride).
Major Products Formed
Oxidation: Formation of 8-(furan-2-yl)-8-oxooct-2-enoate.
Reduction: Formation of 8-(furan-2-yl)-8-hydroxyoctan-2-ol.
Substitution: Formation of halogenated derivatives of the furan ring.
Wissenschaftliche Forschungsanwendungen
Propan-2-yl (E)-8-(furan-2-yl)-8-hydroxyoct-2-enoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of propan-2-yl (E)-8-(furan-2-yl)-8-hydroxyoct-2-enoate involves its interaction with specific molecular targets. The furan ring and hydroxyl group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The ester functional group can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propan-2-yl (E)-8-(furan-2-yl)-8-oxooct-2-enoate: An oxidized derivative with a carbonyl group instead of a hydroxyl group.
8-(Furan-2-yl)-8-hydroxyoct-2-enoic acid: The acid form of the compound, lacking the ester functional group.
Propan-2-yl (E)-8-(thiophen-2-yl)-8-hydroxyoct-2-enoate: A similar compound with a thiophene ring instead of a furan ring.
Uniqueness
Propan-2-yl (E)-8-(furan-2-yl)-8-hydroxyoct-2-enoate is unique due to the presence of both a furan ring and a hydroxyl group, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
propan-2-yl (E)-8-(furan-2-yl)-8-hydroxyoct-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-12(2)19-15(17)10-6-4-3-5-8-13(16)14-9-7-11-18-14/h6-7,9-13,16H,3-5,8H2,1-2H3/b10-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOCSMOODCMPDM-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C=CCCCCC(C1=CC=CO1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)/C=C/CCCCC(C1=CC=CO1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B3220060.png)

![5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3220062.png)
![1H-pyrrolo[2,3-b]pyridine-3,5-diamine](/img/structure/B3220069.png)
![3-iodo-5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3220070.png)
![4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3220091.png)
![4-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3220092.png)
![3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B3220097.png)
![3-iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B3220103.png)
![3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3220106.png)


![2-Amino-3-({[(4-methyl-1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)propanoic acid](/img/structure/B3220123.png)

